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Abstract
3,5,6-Trichloropyridin-2-ol (TCP), a molecule of significant environmental and toxicological

interest, is the primary degradation product of the widely used organophosphate insecticides

chlorpyrifos and chlorpyrifos-methyl.[1][2] Its persistence in soil and high water solubility

contribute to the contamination of surface and groundwater, raising concerns about

bioaccumulation and ecosystem disruption.[2] Furthermore, TCP has been shown to exhibit

greater toxicity than its parent compounds, leading to endocrine disruption, cellular toxicity, and

organ damage.[1][2][3] Molecular modeling and interaction studies have indicated that TCP

may interact with biological macromolecules such as sex-hormone-binding globulin and DNA,

potentially leading to hormonal imbalances and genotoxicity.[1][4][5] A thorough understanding

of its three-dimensional structure is paramount for elucidating its mechanisms of toxicity,

predicting its environmental fate, and designing potential remediation strategies. This guide

provides a comprehensive analysis of the crystal structure and molecular geometry of 3,5,6-

trichloropyridin-2-ol, based on single-crystal X-ray diffraction data.
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Structural Determination: A Methodological
Overview
The definitive elucidation of the three-dimensional arrangement of atoms and molecules in a

crystalline solid is achieved through single-crystal X-ray diffraction. This technique relies on the

principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which

is a function of the electron density distribution within the crystal. The following protocol outlines

the key steps involved in the structure determination of 3,5,6-trichloropyridin-2-ol.

Synthesis and Crystallization Protocol
The quality of the single-crystal X-ray diffraction data is critically dependent on the quality of the

crystal itself. For 3,5,6-trichloropyridin-2-ol, high-purity commercial material was used, and

crystals suitable for diffraction were obtained through a carefully controlled cooling

crystallization.

Objective: To produce single crystals of 3,5,6-trichloropyridin-2-ol of sufficient size and quality

for X-ray diffraction analysis.

Materials:

3,5,6-Trichloropyridin-2-ol (CAS 6515-38-4), high purity[1][6]

Deionized water (resistance approx. 18 MΩ cm⁻¹)[1]

Step-by-Step Protocol:

Solution Preparation: A nearly saturated solution of 3,5,6-trichloropyridin-2-ol is prepared in

boiling deionized water. The choice of water as a solvent is crucial; its polarity and ability to

form hydrogen bonds are compatible with the solute, and the significant change in solubility

with temperature allows for crystallization upon cooling.

Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. A

slow cooling rate is essential to prevent rapid precipitation, which would lead to a

polycrystalline powder. Instead, slow cooling promotes the growth of a small number of

crystal nuclei into larger, well-ordered single crystals.
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Crystal Isolation: Colorless lath-shaped crystals are formed and subsequently isolated from

the mother liquor.[1]

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer

head for data collection.

X-ray Data Collection and Structure Refinement
The mounted crystal is subjected to a beam of monochromatic X-rays, and the diffraction

pattern is recorded.

Experimental Workflow:
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Caption: Workflow for X-ray diffraction data collection and structure refinement.
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The structure was solved using direct methods and refined by full-matrix least-squares on F².[7]

All calculations were performed using established crystallographic software packages.

Crystal Structure and Packing
The analysis of the diffraction data reveals the precise arrangement of 3,5,6-trichloropyridin-2-

ol molecules within the crystal lattice.

Crystallographic Data
The crystallographic parameters provide a quantitative description of the unit cell, which is the

fundamental repeating unit of the crystal. The data for 3,5,6-trichloropyridin-2-ol, collected at

100 K, are summarized below.[2][6]

Parameter Value

Chemical Formula C₅H₂Cl₃NO

Formula Weight (Mr) 198.43

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 6.1616 (3)

b (Å) 22.3074 (10)

c (Å) 10.1582 (5)

α (°) 90

β (°) 104.996 (2)

γ (°) 90

Volume (Å³) 1348.19 (11)

Z 8

Temperature (K) 100

CCDC Reference 2403937
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Data sourced from Vaughn et al., 2024.[6]

The compound crystallizes in the monoclinic space group P2₁/c, which is a common space

group for organic molecules.[2][6] The presence of one molecule in the asymmetric unit

indicates that all molecules within the crystal are related by the symmetry operations of the

space group.[6]

Molecular Geometry
The crystal structure analysis also provides high-precision data on the geometry of the

individual 3,5,6-trichloropyridin-2-ol molecule.

Caption: Molecular structure of 3,5,6-Trichloropyridin-2-ol.

The molecule is nearly planar.[1][6] The six atoms of the pyridine ring have a mean deviation of

0.007 Å from their best plane.[6] The chlorine atoms exhibit a slight deviation from this plane,

with an average displacement of 0.058 Å, while the exocyclic oxygen atom is 0.0430 (14) Å out

of the plane.[6] This near-planarity is characteristic of aromatic systems and influences the

molecule's packing and potential for π-π stacking interactions, although no significant π-π

stacking is observed in this crystal structure.[6][8]

Selected Bond Lengths and Angles
The bond lengths within the heterocyclic ring are consistent with its aromatic character,

showing values intermediate between single and double bonds.

Bond Length (Å) Angle Value (°)

C-O 1.3207 (11) O-H···N 174.3 (19)

C-N (avg) 1.3345 (11)

C-Cl (avg) 1.7196 (8)

Data sourced from Vaughn et al., 2024.[6]

The C-O bond length of 1.3207 (11) Å is significantly shorter than a typical C-O single bond,

suggesting partial double bond character due to resonance.[6] The C-Cl distances are within
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the expected range for chlorine atoms attached to an sp²-hybridized carbon.[6]

Supramolecular Assembly: The Hydrogen-Bonded
Dimer
In the solid state, molecules rarely exist in isolation. Their arrangement is governed by a

network of intermolecular interactions. In the crystal structure of 3,5,6-trichloropyridin-2-ol, the

dominant interaction is a strong hydrogen bond.

Molecules of TCP form centrosymmetric dimers through pairwise O—H···N hydrogen bonds.[1]

[6] This specific interaction creates a robust supramolecular synthon, a predictable and stable

structural motif. The graph-set notation for this hydrogen-bonded loop is R²₂(8), indicating a

ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.

[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Crystal structure and molecular geometry of 3,5,6-
Trichloropyridin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598836#crystal-structure-and-molecular-geometry-
of-3-5-6-trichloropyridin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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